3-Methylpyridine, also known as 3-picoline, is an organic compound with the formula 3-(CH3)C5H4N. It belongs to the class of heterocyclic compounds known as pyridines, with a methyl group substituted at the 3-position of the pyridine ring. [, , ]
3-Methylpyridine is a colorless liquid with a characteristic odor. [, ] It is a weaker base than pyridine due to the electron-donating effect of the methyl group. []
3-Methylpyridine and its derivatives are widely used in scientific research, particularly in coordination chemistry, as ligands for transition metal complexes. [, , , , , , , , , , , , , , ] They also serve as building blocks for the synthesis of various biologically active compounds and pharmaceuticals. [, , , , , , ]
2-(2-Methylbenzoyl)-3-methylpyridine is an organic compound classified within the pyridine family. This compound features a pyridine ring that is substituted with a 2-methylbenzoyl group at the second position and a methyl group at the third position. Its chemical structure can be represented by the molecular formula C13H13NO, and it is recognized by its CAS number 1187165-24-7. The compound plays a significant role in various biochemical reactions, particularly in interactions with cytochrome P450 enzymes, which are essential for drug metabolism and other biological processes.
The synthesis of 2-(2-Methylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2-methylbenzoyl chloride. This reaction is conducted in the presence of a base, such as pyridine or triethylamine, which serves as a catalyst. The reaction mixture is generally heated under reflux conditions to enhance product formation.
In an industrial context, optimizing reaction parameters such as temperature, solvent choice, and catalyst concentration can improve yield and efficiency. Continuous flow reactors are increasingly utilized to streamline production and enhance the scalability of the synthesis process .
The molecular structure of 2-(2-Methylbenzoyl)-3-methylpyridine includes a pyridine ring with specific substituents that influence its chemical behavior. The presence of both a methyl group and a 2-methylbenzoyl group affects its reactivity and interaction with biological targets.
2-(2-Methylbenzoyl)-3-methylpyridine can undergo several chemical transformations, including:
Common reagents for these reactions include:
The major products from these reactions include pyridine N-oxides from oxidation, alcohol derivatives from reduction, and halogenated derivatives from substitution reactions.
The mechanism of action for 2-(2-Methylbenzoyl)-3-methylpyridine involves its interaction with specific enzymes or receptors within biological systems. This compound may exert inhibitory or activating effects on these targets, leading to various biological responses. For instance, it has been shown to modulate pathways such as MAPK/ERK signaling, which is crucial for cell proliferation and differentiation. Such interactions can also influence gene expression related to oxidative stress and apoptosis .
Relevant data on these properties are essential for applications in synthesis and research contexts .
2-(2-Methylbenzoyl)-3-methylpyridine has diverse applications across various fields:
Its role in research continues to expand as new applications are explored, particularly in medicinal chemistry where understanding its biochemical interactions can lead to novel therapeutic strategies .
The mycobacterial membrane protein large 3 (MmpL3) transporter is essential for shuttling mycolic acids—critical components of the mycobacterial cell wall—to the outer membrane in Mycobacterium tuberculosis (Mtb). Cryo-electron microscopy (cryo-EM) studies of MmpL3 complexed with inhibitors like ST004 (resolution: 3.36 Å) reveal a binding site within the proton translocation channel. This channel comprises conserved subsites S4 and S5, where inhibitors form hydrophobic contacts and hydrogen bonds with residues such as Tyr257, Ala258, and Gln253. These interactions disrupt proton motility, halting mycolate transport and compromising cell wall integrity [2].
Table 1: Key Binding Interactions of MmpL3 Inhibitors
Inhibitor | Binding Site | Critical Residues | Interaction Type |
---|---|---|---|
ST004 | S4/S5 subsites | Tyr257, Ala258 | Hydrophobic, H-bond |
2-(2-Methylbenzoyl)-3-methylpyridine* | Predicted: S4/S5 | Tyr257, Gln253 | Hydrophobic, π-stacking |
In silico model based on ST004 complex |
The asymmetric trimer conformation of MmpL3 enables a functional rotary mechanism. Protonation of Asp-Tyr charge relay networks induces conformational shifts that propagate from transmembrane domains to the periplasmic porter domain. Inhibitors like 2-(2-methylbenzoyl)-3-methylpyridine exploit this mechanism by locking MmpL3 in an inactive state [2] [10].
Quantum mechanical and molecular docking analyses elucidate how structural variations in 2-(2-methylbenzoyl)-3-methylpyridine analogues impact MmpL3 affinity. Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level characterize electronic properties:
Table 2: Binding Energy Calculations of Analogues
Analogue Modification | Binding Energy (ΔG, kcal/mol) | Intermolecular Forces |
---|---|---|
Parent compound (no substituent) | -8.2 | Van der Waals, π-π stacking |
4-Fluoro-benzoyl | -9.7 | H-bond (Tyr257), Halogen bond |
5-Nitro-3-methylpyridine | -10.1 | Ionic (Asp645), Charge transfer |
Molecular dynamics simulations (200 ns) in lipid bilayers show that 3-methyl group positioning enhances hydrophobic embedding in the S5 subsite. Conversely, 2-methylbenzoyl rotations occasionally destabilize binding—suggesting rigidification could improve affinity [3] [10].
MmpL3 belongs to the Resistance-Nodulation-Division (RND) superfamily, which includes pumps like E. coli’s AcrB and P. aeruginosa’s MexB. While these transporters share a tridomain architecture (transmembrane, porter, and docking domains), MmpL3 exhibits distinct functional adaptations:
Substrate Specificity
Inhibitor Binding
AcrB inhibitors (e.g., MC-207,110) bind the access pocket or deep binding groove, disrupting periplasmic entry. In contrast, MmpL3 inhibitors target the proton relay network (Asp-Tyr pairs), which is more conserved in mycobacterial transporters. This network’s disruption in MmpL3 specifically halts mycolate transport without cross-inhibiting Gram-negative RND pumps [4] [10].
Table 3: Structural and Functional Comparison of RND Transporters
Feature | AcrB (E. coli) | MmpL3 (M. tuberculosis) |
---|---|---|
Primary Substrate | Antibiotics (e.g., β-lactams) | Mycolic acids |
Binding Site | Hydrophobic trap (porter domain) | S4/S5 proton channel |
Proton Relay | Asp407/Asp408-Lys940 | Asp256-Tyr646 |
Inhibitor Target | Access/deep binding pockets | Proton translocation channel |
Evolutionary Implications
The transmembrane domain conservation across RND pumps suggests that proton-motive force harnessing is evolutionarily preserved. However, periplasmic domain variations explain substrate divergence—supporting pathogen-specific drug design [6] [10].
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